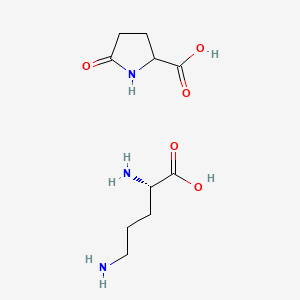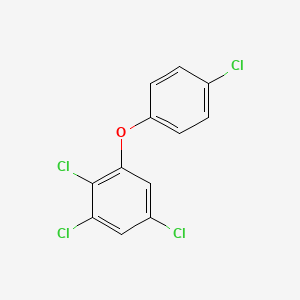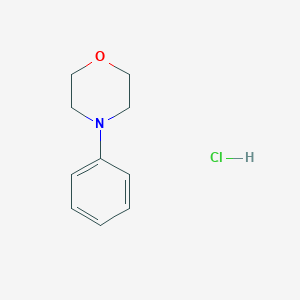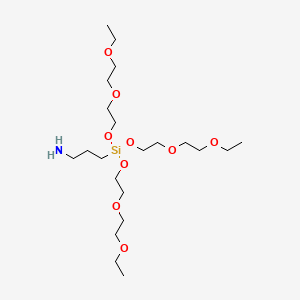
10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine is a complex organosilicon compound. This compound is characterized by its unique structure, which includes multiple ethoxyethoxy groups and a silatridecan backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis include ethylene oxide, ethyl alcohol, and silicon-based precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the potential hazards associated with handling reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction could produce silane compounds.
Wissenschaftliche Forschungsanwendungen
10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is used in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: It is used in the development of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism by which 10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine exerts its effects involves interactions with various molecular targets. The ethoxyethoxy groups enhance its solubility and reactivity, allowing it to participate in a range of chemical reactions. The silicon backbone provides stability and unique electronic properties, making it suitable for specialized applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10,10-Bis(2-(2-methoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine
- 10,10-Bis(2-(2-propoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine
Uniqueness
Compared to similar compounds, 10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine offers a balance of solubility and reactivity due to its ethoxyethoxy groups. This makes it particularly useful in applications requiring both stability and high reactivity.
Eigenschaften
CAS-Nummer |
88127-80-4 |
|---|---|
Molekularformel |
C21H47NO9Si |
Molekulargewicht |
485.7 g/mol |
IUPAC-Name |
3-[tris[2-(2-ethoxyethoxy)ethoxy]silyl]propan-1-amine |
InChI |
InChI=1S/C21H47NO9Si/c1-4-23-9-12-26-15-18-29-32(21-7-8-22,30-19-16-27-13-10-24-5-2)31-20-17-28-14-11-25-6-3/h4-22H2,1-3H3 |
InChI-Schlüssel |
PSEYDFDQUJPHJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCO[Si](CCCN)(OCCOCCOCC)OCCOCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



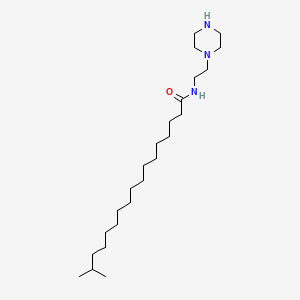
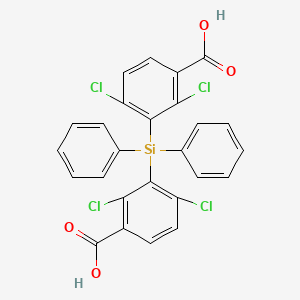



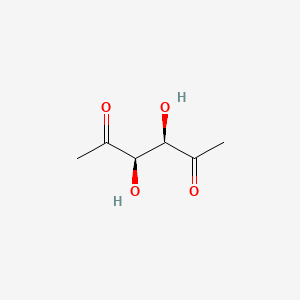



![6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]](/img/structure/B12674159.png)
